Cas no 873-76-7 (4-Chlorobenzyl alcohol)

4-Chlorobenzyl alcohol (C₇H₇ClO) is a chlorinated aromatic alcohol commonly used as an intermediate in organic synthesis and pharmaceutical manufacturing. Its key advantages include its stability under standard conditions and its versatility as a building block for producing derivatives such as esters, ethers, and other functionalized compounds. The presence of both a hydroxyl group and a chloro substituent on the benzene ring allows for selective reactivity in various chemical transformations. This compound is also employed as a preservative in certain formulations due to its antimicrobial properties. Its solid crystalline form and moderate solubility in organic solvents facilitate handling and precise dosing in laboratory and industrial applications.
4-Chlorobenzyl alcohol structure
4-Chlorobenzyl alcohol structure
Product Name:4-Chlorobenzyl alcohol
CAS No:873-76-7
MF:C7H7ClO
MW:142.582881212234
MDL:MFCD00004652
CID:40136
PubChem ID:13397
Update Time:2026-03-10

4-Chlorobenzyl alcohol Chemical and Physical Properties

Names and Identifiers

    • (4-Chlorophenyl)methanol
    • 4-Chlorobenzyl Alcohol
    • p-Chlorobenzyl alcohol
    • Benzenemethanol, 4-chloro-
    • 4-Chlorobenzenemethanol
    • 4-Chlorobenzylalcohol
    • 4-Chlorobenzylic alcohol
    • Benzyl alcohol, p-chloro-
    • GF8BS53B6V
    • PTHGDVCPCZKZKR-UHFFFAOYSA-N
    • (4-chlorophenyl)methan-1-ol
    • Benzenemethanol, 4-chloro- (9CI)
    • p-chlorobenzyl-alcohol
    • PubChem3627
    • 4-chloro-benzyl alcohol
    • para-chlorobenzyl a
    • 4-Chlorobenzenemethanol (ACI)
    • Benzyl alcohol, p-chloro- (6CI, 7CI, 8CI)
    • 1-Chloro-4-(hydroxymethyl)benzene
    • 4-Chlorophenylmethanol
    • NSC 5286
    • p-Chlorotoluol
    • UNII-GF8BS53B6V
    • CCRIS 5120
    • EINECS 212-852-2
    • (4-chlorophenyl) methanol
    • EN300-20398
    • para-chlorobenzyl alcohol
    • AC7505
    • AKOS000119500
    • InChI=1/C7H7ClO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H
    • DTXSID7073937
    • (4-Chlorophenyl)methanol #
    • SCHEMBL50385
    • W-104027
    • MFCD00004652
    • A842116
    • STL163452
    • 4-Chlorobenzyl alcohol, 99%
    • AI3-20628
    • AB-131/40228314
    • 873-76-7
    • SY001234
    • Q27279073
    • 4-Chlorobenzyl alcohol, analytical standard
    • 1-chloro-4-hydroxymethylbenzene
    • NSC5286
    • (4-chloro-phenyl)-methanol
    • p-chloro-benzylalcoho
    • CS-D1681
    • NS00039188
    • Z104478032
    • (4-chlorophenyl)-methanol
    • 4JL
    • BBL011936
    • CHEMBL1224554
    • BDBM50325563
    • PS-5314
    • BP-10435
    • DB-076930
    • NSC-5286
    • 4-Chlorobenzyl alcohol
    • MDL: MFCD00004652
    • Inchi: 1S/C7H7ClO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2
    • InChI Key: PTHGDVCPCZKZKR-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(CO)=CC=1
    • BRN: 636502

Computed Properties

  • Exact Mass: 142.01900
  • Monoisotopic Mass: 142.019
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 77
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 20.2
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: White crystals
  • Density: 1.1104 (rough estimate)
  • Melting Point: 68-71 °C (lit.)
  • Boiling Point: 234 °C(lit.)
  • Flash Point: 70 ºC
  • Refractive Index: 1.5390 (estimate)
  • Solubility: 2.5g/l
  • Water Partition Coefficient: Soluble in water (2.5 mg/ml at 20°C), and methanol.
  • Stability/Shelf Life: Stable. Incompatible with acid chlorides, acid anhydrides, acids, oxidizing agents. Combustible.
  • PSA: 20.23000
  • LogP: 1.83230
  • Solubility: Not determined

4-Chlorobenzyl alcohol Security Information

4-Chlorobenzyl alcohol Customs Data

  • HS CODE:29062900
  • Customs Data:

    China Customs Code:

    2906299090

    Overview:

    2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

4-Chlorobenzyl alcohol Pricemore >>

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4-Chlorobenzyl alcohol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum ,  Gallium sesquioxide Solvents: Isopropanol ;  2 h, 110 °C
Reference
A dual-site functionally separated catalyst based on gallium oxide and Pt for effective furfural hydrogenation under hydrogen spillover conditions
Wang, Changxu; et al, Fuel, 2024, 357,

Production Method 2

Reaction Conditions
1.1 Reagents: Silica (chlorinated silica) ,  Lithium aluminum hydride Solvents: Diethyl ether ;  300 min, rt
Reference
LiAlH4/silica chloride as a new chemoselective system for reduction of carbonyl compounds and phosphine oxides
Khalilzadeh, M. A.; et al, Journal of the Iranian Chemical Society, 2008, 5(4), 699-705

Production Method 3

Reaction Conditions
1.1 Reagents: Water Catalysts: Potassium(1+), (1,4,7,10,13,16-hexaoxacyclooctadecane-κO1,κO4,κO7,κO10,κO13,κO16… Solvents: Dichloromethane ;  25 min, rt
Reference
A new crystal engineering approach for the synthesis of {[K.18-Crown-6]I3}n as a nanotube-like and recyclable catalyst for the chemoselective silylation of alcohols
Zolfigol, M. A.; et al, Journal of the Iranian Chemical Society, 2011, 8(2), 484-494

Production Method 4

Reaction Conditions
1.1 Catalysts: Polyethylene glycol Solvents: Methanol ;  2 min, rt
Reference
Introduction of PEG-SANM nanocomposite as a new and highly efficient reagent for the promotion of the silylation of alcohols and phenols and deprotection of the silyl ethers
Shirini, Farhad; et al, Phosphorus, 2016, 191(6), 944-951

Production Method 5

Reaction Conditions
1.1 Reagents: Methanol Catalysts: Aluminum chloride
Reference
Solvent-free tetrahydropyranylation (THP) of alcohols and phenols and their regeneration by catalytic aluminum chloride hexahydrate
Namboodiri, Vasudevan V.; et al, Tetrahedron Letters, 2002, 43(7), 1143-1146

Production Method 6

Reaction Conditions
1.1 Catalysts: 1-Propanesulfonic acid (silica-supported) Solvents: Methanol ;  19 - 20 s, rt
Reference
Parallel synthesis in an EOF-based micro reactor
Wiles, Charlotte; et al, Chemical Communications (Cambridge, 2007, (46), 4928-4930

Production Method 7

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: 1816266-78-0 Solvents: Tetrahydrofuran ;  20 h, 30 °C; 30 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, rt
Reference
Chelating Bis(1,2,3-triazol-5-ylidene) Rhodium Complexes: Versatile Catalysts for Hydrosilylation Reactions
Nguyen, Thanh V. Q.; et al, Advanced Synthesis & Catalysis, 2016, 358(3), 452-458

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium benzoate Catalysts: Tributylamine Solvents: Water ;  7 h, 100 °C; 100 °C → rt; rt → 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  80 °C
Reference
Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters: Process Development Aspects
Joshi, S. R.; et al, Organic Process Research & Development, 2000, 4(1), 23-29

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  1 h, 50 °C
Reference
CeO2-nanocubes as efficient and selective catalysts for the hydroboration of carbonyl groups
Bhawar, Ramesh; et al, New Journal of Chemistry, 2021, 45(33), 15028-15034

Production Method 10

Reaction Conditions
1.1 Reagents: Titanium isopropoxide Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
A convenient and efficient procedure for selective deprotection of acetates by titanium(IV) isopropoxide
Ranu, Brindaban C.; et al, Journal of the Indian Chemical Society, 1999, 76(11-12), 547-549

Production Method 11

Reaction Conditions
1.1 Catalysts: 2281774-78-3 Solvents: Methanol ;  40 h, 50 °C
Reference
A Dinuclear Dysprosium Complex as an Air-Stable and Recyclable Catalyst: Applications in the Deacetylation of Carbohydrate, Aliphatic, and Aromatic Molecules
Chiu, Ting-Yu; et al, Chemistry - An Asian Journal, 2019, 14(5), 627-633

Production Method 12

Reaction Conditions
1.1 Catalysts: Potassium tert-butoxide ,  Cobalt chloride (CoCl2) Solvents: 1,4-Dioxane ;  15 min, 60 °C
1.2 Catalysts: Sodium triethylborohydride Solvents: Water ;  5 min, 60 °C
1.3 Reagents: Phenylsilane ;  15 h, 60 °C
Reference
Selective ligand-free cobalt-catalysed reduction of esters to aldehydes or alcohols
Rysak, Vincent; et al, Catalysis Science & Technology, 2018, 8(14), 3504-3512

Production Method 13

Reaction Conditions
1.1 Reagents: Hafnium tetrachloride ,  Sodium borohydride Solvents: Tetrahydrofuran ;  0.1 h, 0 °C; 3 h, 0 °C → rt
1.2 Solvents: Tetrahydrofuran ;  rt; 3.5 h, rt
1.3 Solvents: Water ;  0 °C
Reference
Highly efficient system for reduction of carboxylic acids and their derivatives to alcohols by HfCl4/KBH4
Zhang, Jianghua; et al, Synthetic Communications, 2009, 39(9), 1640-1654

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  40 min, 70 °C
Reference
Simple reduction of ethyl, isopropyl and benzyl aromatic esters to alcohols using sodium borohydride-methanol system
da Costa, Jorge C. S.; et al, ARKIVOC (Gainesville, 2006, (1), 128-133

Production Method 15

Reaction Conditions
1.1 Catalysts: 1-Methylimidazolium hydrogen sulfate ;  1 min, 120 °C
Reference
Microwave-assisted rapid and efficient deprotection and direct esterification and silylation of MOM and EOM ethers catalyzed by [Hmim][HSO4] as a Bronsted acidic ionic liquid
Mohammadpoor-Baltork, Iraj; et al, Monatshefte fuer Chemie, 2010, 141(10), 1083-1088

Production Method 16

Reaction Conditions
1.1 Catalysts: 1-Methylimidazolium hydrogen sulfate ;  1 min, 120 °C
Reference
Microwave-assisted rapid and efficient deprotection and direct esterification and silylation of MOM and EOM ethers catalyzed by [Hmim][HSO4] as a Bronsted acidic ionic liquid
Mohammadpoor-Baltork, Iraj; et al, Monatshefte fuer Chemie, 2010, 141(10), 1083-1088

Production Method 17

Reaction Conditions
1.1 Catalysts: Iron oxide (Fe3O4) ,  (3-Mercaptopropyl)trimethoxysilane (oxidized) ,  Silica Solvents: Methanol ;  140 min, rt
Reference
Silica-coated Fe3O4 magnetic nanoparticles-supported sulfonic acid as a highly active and reusable catalyst in chemoselective deprotection of tert-butyldimethylsilyl (TBDMS) ethers
Hossein Javadi, Sayed; et al, Phosphorus, 2020, 195(1), 7-12

Production Method 18

Reaction Conditions
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, hafnium(4+) salt (4:1) Solvents: Methanol ;  7 h, rt
1.2 Reagents: Triethylamine ;  neutralized, rt
Reference
Hafnium Triflate as a Highly Potent Catalyst for Regio- and Chemoselective Deprotection of Silyl Ethers
Zheng, Xiu-An; et al, Synthesis, 2019, 51(4), 944-952

Production Method 19

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Catalysts: Cuprous chloride Solvents: Acetonitrile ;  12 h, 80 °C
Reference
Copper-Catalyzed Chlorination of Functionalized Arylboronic Acids
Wu, Hong; et al, Organic Letters, 2010, 12(6), 1192-1195

Production Method 20

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 2 h, 0 °C → rt
1.2 Reagents: Water ;  rt
Reference
Oxidation Under Reductive Conditions: From Benzylic Ethers to Acetals with Perfect Atom-Economy by Titanocene(III) Catalysis
Funk, Pierre; et al, Angewandte Chemie, 2021, 60(10), 5482-5488

Production Method 21

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: 1-Butyl-3-methylimidazolium hexafluorophosphate (reaction products with [Ir(cod)Cl]2, phosphine functionalized) ;  60 min, rt; 10 h, 3 MPa, 30 °C
Reference
Selective hydrogenation of aromatic compounds using modified iridium nanoparticles
Jiang, He-yan ; et al, Applied Organometallic Chemistry, 2018, 32(4),

Production Method 22

Reaction Conditions
1.1 Reagents: Zinc, (1-methylpyrrolidine)bis[tetrahydroborato(1-)-κH,κH′]- Solvents: Tetrahydrofuran ;  rt; 70 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
N-Methylpyrrolidine-zinc borohydride: a new stable and efficient reducing agent in organic synthesis
Tajbakhsh, M.; et al, Synthetic Communications, 2003, 33(2), 229-236

Production Method 23

Reaction Conditions
1.1 Reagents: 2658542-92-6 Solvents: Acetonitrile ;  10 min, rt
Reference
Synthesis, crystal and structural characterization, Hirshfeld surface analysis and DFT calculations of three symmetrical and asymmetrical phosphonium salts
Nokhbeh, Seyed Reza; et al, Journal of Molecular Structure, 2021, 1242,

Production Method 24

Reaction Conditions
1.1 Catalysts: Chlorosulfonic acid Solvents: Methanol ;  3 min, rt
Reference
A mild and efficient method for the chemoselective trimethylsilylation of alcohols and phenols and deprotection of silyl ethers using sulfonic acid-functionalized ordered nanoporous Na+-montmorillonite
Shirini, Farhad; et al, Applied Clay Science, 2012, 58, 67-72

Production Method 25

Reaction Conditions
1.1 Catalysts: Sulfuric acid (silica linked) Solvents: Methanol ;  30 min, rt
Reference
Efficient deprotection of tetrahydropyranyl ethers by silica sulfuric acid
Hajipour, Abdol R.; et al, Indian Journal of Chemistry, 2006, (1), 305-308

Production Method 26

Reaction Conditions
1.1 Catalysts: MCM 41SO3H Solvents: Acetonitrile ;  20 min, rt
Reference
Highly efficient protection of alcohols as trityl ethers under solvent-free conditions, and recovery catalyzed by reusable nanoporous MCM-41-SO3H
Gholamzadeh, Zeynab; et al, Comptes Rendus Chimie, 2014, 17(10), 994-1001

Production Method 27

Reaction Conditions
1.1 Catalysts: 2,4,6-Triphenylpyrylium tetrafluoroborate Solvents: Acetonitrile ;  5 min, rt; 2 h, rt
Reference
Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols
Murakami, Sho; et al, Synthesis, 2023, 55(9), 1367-1374

Production Method 28

Reaction Conditions
1.1 Reagents: Silica (chlorinated silica) ,  Lithium aluminum hydride Solvents: Diethyl ether ;  390 min, rt
Reference
LiAlH4/silica chloride as a new chemoselective system for reduction of carbonyl compounds and phosphine oxides
Khalilzadeh, M. A.; et al, Journal of the Iranian Chemical Society, 2008, 5(4), 699-705

Production Method 29

Reaction Conditions
1.1 Reagents: Bis(pinacolato)diborane Catalysts: Potassium tert-butoxide Solvents: THF-d8 ;  17 h, rt
Reference
Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis
Lunic, Danijela; et al, Angewandte Chemie, 2022, 61(43),

Production Method 30

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  30 min, rt
Reference
In situ activation of benzyl alcohols with XtalFluor-E: formation of 1,1-diarylmethanes and 1,1,1-triarylmethanes through Friedel-Crafts benzylation
Desroches, Justine; et al, Organic & Biomolecular Chemistry, 2015, 13(8), 2243-2246

Production Method 31

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Catalysts: 1-Butyl-3-methylimidazolium tetrafluoroborate Solvents: Water ;  1 h, 80 °C
Reference
A green and highly efficient protocol for hydrolysis of substituted benzyl chloride using ionic liquid [bmim]BF4 as phase-transfer catalyst
Zhang, Yong; et al, Advanced Materials Research (Zuerich, 2010, 113, 113-116

Production Method 32

Reaction Conditions
1.1 Reagents: Silica Solvents: Methanol ;  6 h, 60 °C
Reference
Aluminium-Catalyzed Selective Hydroboration of Esters and Epoxides to Alcohols: C-O Bond Activation
Sarkar, Nabin; et al, Chemistry - A European Journal, 2023, 29(4),

Production Method 33

Reaction Conditions
1.1 Reagents: Methanol ;  4 h, reflux
Reference
Homoleptic Zinc-Catalyzed Hydroboration of Aldehydes and Ketones in the Presence of HBpin
Kumar, Gobbilla Sai ; et al, European Journal of Inorganic Chemistry, 2020, 2020(5), 467-474

Production Method 34

Reaction Conditions
1.1 Catalysts: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Methanol ;  1 - 12 h, rt
Reference
KMnO4-catalyzed chemoselective deprotection of acetate and controllable deacetylation-oxidation in one pot
Gurawa, Aakanksha; et al, New Journal of Chemistry, 2020, 44(39), 16702-16707

Production Method 35

Reaction Conditions
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Ethanol ;  4.5 h, reflux
Reference
H3PW12O40 - A selective, environmentally benign, and reusable catalyst for the preparation of methoxymethyl and ethoxymethyl ethers and their deprotection under mild conditions
Mohammadpoor-Baltork, Iraj; et al, Canadian Journal of Chemistry, 2008, 86(8), 831-840

Production Method 36

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Tetrabutylammonium bromide Solvents: Benzene
Reference
A simple economical procedure for selective reduction of aldehydes in presence of ketones
Rao, C. Someswara; et al, Indian Journal of Chemistry, 1986, (6), 626-9

Production Method 37

Reaction Conditions
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Ethanol ;  4.5 h, reflux
Reference
H3PW12O40 - A selective, environmentally benign, and reusable catalyst for the preparation of methoxymethyl and ethoxymethyl ethers and their deprotection under mild conditions
Mohammadpoor-Baltork, Iraj; et al, Canadian Journal of Chemistry, 2008, 86(8), 831-840

Production Method 38

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Water ;  10 min, 130 °C
Reference
Direct, metal-free synthesis of benzyl alcohols and deuterated benzyl alcohols from p-toluenesulfonylhydrazones using water as solvent
Garcia-Munoz, Angel; et al, Synthesis, 2012, 44(14), 2237-2242

Production Method 39

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Carbonylchlorohydrotris(triphenylphosphine)ruthenium Solvents: 1,4-Dioxane ,  Water ;  18 h, 10 bar, 120 °C
Reference
Ruthenium-Catalyzed Deaminative Hydrogenation of Aliphatic and Aromatic Nitriles to Primary Alcohols
Molnar, Istvan Gabor; et al, ChemCatChem, 2017, 9(22), 4175-4178

Production Method 40

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Catalysts: 1-(1,1-Dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate (MCM-41 supported copper chloride complex) Solvents: Acetonitrile ;  16 h, 80 °C
Reference
A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes
He, Wen; et al, RSC Advances, 2017, 7(2), 764-770

4-Chlorobenzyl alcohol Raw materials

4-Chlorobenzyl alcohol Preparation Products

4-Chlorobenzyl alcohol Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:873-76-7)4-Chlorobenzyl alcohol
Order Number:1674831;sfd6130
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Quantity:Company Customization/200kg
Purity:98%/99.9%
Pricing Information Last Updated:Monday, 14 April 2025 18:12
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:873-76-7)4-氯苯甲醇
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Quantity:25KG,200KG,1000KG
Purity:99%
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4-Chlorobenzyl alcohol Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
GC-MS
GC-MS

Additional information on 4-Chlorobenzyl alcohol

4-Chlorobenzyl Alcohol (CAS No. 873-76-7): Properties, Applications, and Market Insights

4-Chlorobenzyl alcohol (CAS No. 873-76-7) is a versatile organic compound widely used in pharmaceuticals, agrochemicals, and specialty chemicals. This aromatic alcohol, characterized by the presence of a chlorine atom and a hydroxyl group on the benzene ring, has garnered significant attention due to its unique chemical properties and broad applicability. In this article, we delve into the physical and chemical properties of 4-Chlorobenzyl alcohol, its industrial applications, and the latest market trends.

The molecular formula of 4-Chlorobenzyl alcohol is C7H7ClO, with a molecular weight of 142.58 g/mol. It appears as a white to off-white crystalline solid with a mild aromatic odor. The compound has a melting point of 60–63°C and a boiling point of 230–232°C, making it stable under standard conditions. Its solubility in water is limited, but it dissolves well in organic solvents such as ethanol, acetone, and ether. These properties make 4-Chlorobenzyl alcohol a valuable intermediate in synthetic chemistry.

One of the primary applications of 4-Chlorobenzyl alcohol is in the pharmaceutical industry. It serves as a key building block for the synthesis of various drugs, including antihistamines, antifungal agents, and anti-inflammatory medications. Researchers are increasingly exploring its potential in green chemistry applications, aligning with the global shift toward sustainable and eco-friendly chemical processes. The compound’s role in pharmaceutical intermediates has been a hot topic in recent scientific literature.

In the agrochemical sector, 4-Chlorobenzyl alcohol is utilized in the production of pesticides and herbicides. Its derivatives exhibit potent biocidal activity, making them effective against a wide range of pests and weeds. With the growing demand for high-efficiency agrochemicals, the compound has gained traction among manufacturers seeking innovative solutions for crop protection. The rise of precision agriculture has further amplified interest in such specialized chemicals.

The market for 4-Chlorobenzyl alcohol is experiencing steady growth, driven by its expanding applications in pharmaceuticals and agrochemicals. According to industry reports, the Asia-Pacific region dominates production and consumption, with China and India leading the way. The compound’s supply chain dynamics and price trends are closely monitored by stakeholders. Recent advancements in chemical synthesis techniques have also contributed to cost optimization and improved yield, enhancing its commercial viability.

From a regulatory standpoint, 4-Chlorobenzyl alcohol is generally regarded as safe when handled under proper conditions. However, users must adhere to standard safety protocols, including the use of personal protective equipment (PPE) and adequate ventilation. The compound’s material safety data sheet (MSDS) provides detailed guidelines for storage, handling, and disposal. Environmental concerns have prompted manufacturers to adopt waste minimization strategies and green synthesis routes.

In conclusion, 4-Chlorobenzyl alcohol (CAS No. 873-76-7) is a multifaceted compound with significant industrial relevance. Its applications in pharmaceuticals and agrochemicals, coupled with ongoing research into sustainable production methods, position it as a critical component in modern chemistry. As the demand for high-purity chemical intermediates continues to rise, 4-Chlorobenzyl alcohol is poised to play an even more prominent role in the global market.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:873-76-7)4-Chlorobenzyl alcohol
1674831;sfd6130
Purity:98%/99.9%
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Price ($):Inquiry/Inquiry
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:873-76-7)4-氯苯甲醇
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Quantity:25KG,200KG,1000KG
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